2-(6-Iodohexyl)isoindole-1,3-dione
Overview
Description
“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues : Research demonstrates the synthesis of new polysubstituted isoindole-1,3-diones, with structural determination through X-ray diffraction, highlighting potential applications in creating novel compounds with unique properties (Tan et al., 2014).
Optical Properties of Isoindoline-1,3-dione Compounds : A study investigates the optical properties of isoindole-1,3-dione compounds, revealing insights into their potential applications in materials science due to their unique UV-Vis absorbance and transmittance characteristics (Tan et al., 2018).
Biological and Medicinal Applications
Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives : Investigations into isoindole-1,3(2H)-dione derivatives reveal cytotoxic effects on various cancer cell lines, with the efficacy dependent on the substituents, suggesting potential in cancer therapy (Tan et al., 2020).
Isoindole-1,3-diones as Elastase Inhibitors : A study on 2-[(alkylsulfonyl)oxy]-6-substituted-1H-isoindole-1,3(2H)-diones shows significant inhibitory potency against human leukocyte elastase, indicating potential therapeutic applications in diseases involving elastase activity (Kerrigan & Shirley, 1996).
Cyclooxygenase Inhibitory Activity : Novel 1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their cyclooxygenase inhibitory activity, showing potential as anti-inflammatory agents (Szkatuła et al., 2021).
Catalysis and Material Science
Palladium-Catalyzed Synthesis of Isoindole-1,3-diones : A palladium-catalyzed aminocarbonylation process offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, broadening the scope for creating diverse heterocyclic compounds (Worlikar & Larock, 2008).
Ionic Liquid-Catalyzed Carbonylative Cyclization : Immobilized palladium metal in an ionic liquid facilitates the carbonylative cyclization of 2-iodobenzoic acid and primary amine to yield N-substituted isoindole-1,3-dione derivatives, highlighting a sustainable and recyclable catalytic process (Khedkar et al., 2014).
properties
IUPAC Name |
2-(6-iodohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUOLDBDOKVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Iodohexyl)isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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